molecular formula C31H24O8 B8122781 Propyl 3,4,5-tribenzoyloxybenzoate

Propyl 3,4,5-tribenzoyloxybenzoate

Cat. No.: B8122781
M. Wt: 524.5 g/mol
InChI Key: CURQVQKIKPSLFV-UHFFFAOYSA-N
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Description

Propyl 3,4,5-tribenzoyloxybenzoate is a synthetic ester derivative of benzoic acid, characterized by three benzoyloxy groups attached to the 3rd, 4th, and 5th positions of the benzene ring, with a propyl ester moiety at the carboxyl group. This compound is structurally distinct from simpler esters like propyl gallate (n-propyl 3,4,5-trihydroxybenzoate), as the hydroxyl groups in the latter are replaced with benzoyloxy groups in the former. The substitution of hydroxyl groups with benzoyl moieties significantly alters its physicochemical properties, including solubility, stability, and reactivity.

Properties

IUPAC Name

propyl 3,4,5-tribenzoyloxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H24O8/c1-2-18-36-28(32)24-19-25(37-29(33)21-12-6-3-7-13-21)27(39-31(35)23-16-10-5-11-17-23)26(20-24)38-30(34)22-14-8-4-9-15-22/h3-17,19-20H,2,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CURQVQKIKPSLFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CC(=C(C(=C1)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H24O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl 3,4,5-tribenzoyloxybenzoate typically involves the esterification of 3,4,5-tribenzoyloxybenzoic acid with propanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The general steps are as follows:

    Esterification Reaction:

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

    Continuous Flow Esterification: Utilizing continuous flow reactors allows for precise control over reaction conditions, leading to higher efficiency and yield.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

Propyl 3,4,5-tribenzoyloxybenzoate can undergo various chemical reactions, including:

  • Hydrolysis

      Reagents: Water or aqueous base (e.g., sodium hydroxide).

      Conditions: Typically performed under reflux.

      Products: 3,4,5-tribenzoyloxybenzoic acid and propanol.

  • Reduction

      Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4).

      Conditions: Anhydrous conditions, usually in an inert atmosphere.

      Products: Reduced derivatives of the ester and benzoyloxy groups.

  • Substitution

      Reagents: Nucleophiles such as amines or alcohols.

      Conditions: Varies depending on the nucleophile used.

      Products: Substituted derivatives of the original compound.

Common Reagents and Conditions

    Acid Catalysts: Sulfuric acid, p-toluenesulfonic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, alcohols.

Scientific Research Applications

Propyl 3,4,5-tribenzoyloxybenzoate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: Potential use in the development of novel materials

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

Propyl 3,4,5-Tribenzoyloxybenzoate vs. Propyl Gallate (n-Propyl 3,4,5-Trihydroxybenzoate):

  • Substitution Pattern: Propyl gallate retains three hydroxyl groups on the benzene ring, conferring antioxidant properties due to its ability to donate hydrogen atoms. In contrast, the benzoyloxy groups in this compound reduce its polarity and antioxidant capacity but enhance lipophilicity and hydrolytic stability .
  • Applications: Propyl gallate is widely used as a food preservative (E310) and in cosmetics, whereas this compound’s applications remain less documented, likely restricted to niche industrial processes.

This compound vs. Sitagliptin Formulation Components:

  • Safety Profile: Sitagliptin, an antidiabetic drug, includes propyl 3,4,5-trihydroxybenzoate (propyl gallate) as an excipient. However, structural analogs like propyl gallate show severe eye irritation (OECD 405), suggesting similar risks for tribenzoyloxy derivatives .

Physicochemical Properties

Property This compound Propyl Gallate
Solubility (Water) Low (lipophilic) Moderate (hydrophilic)
Stability High (ester-resistant to hydrolysis) Moderate (prone to oxidation)
Reactivity Low (steric hindrance) High (antioxidant activity)

Toxicological Data

  • Ocular Toxicity: Propyl gallate causes irreversible eye damage in OECD 405 tests . Tribenzoyloxy derivatives may exhibit similar or exacerbated effects due to increased hydrophobicity and tissue adhesion.
  • Tribenzoyloxy analogs remain untested but warrant caution due to structural modifications.

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